4-Amino-6-methylnicotinic acid
Overview
Description
4-Amino-6-methylnicotinic acid is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of nicotinic acid, which is a common component of many dietary supplements and medications.
Synthesis Analysis
The synthesis of this compound involves various methods. One commonly used method involves the reaction of 4-methylpyridine-3,5-dicarboxylic acid with ammonia in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group and a methyl group on the pyridine ring. The average mass of the compound is 152.151 Da and the monoisotopic mass is 152.058578 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 385.5±42.0 °C at 760 mmHg, and a flash point of 186.9±27.9 °C . The compound is soluble in water, ethanol, and other polar solvents.Scientific Research Applications
Green Synthesis Methods
A study by Zolfigol et al. (2013) explored the use of isonicotinic acid, closely related to 4-amino-6-methylnicotinic acid, as a dual and biological organocatalyst. This method offers a green and efficient approach for synthesizing pyranopyrazoles, demonstrating the potential of such compounds in eco-friendly chemistry applications (Zolfigol et al., 2013).
Electrocatalytic Applications
Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which yields 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, indicating the significance of this compound derivatives in developing more sustainable chemical synthesis techniques (Feng et al., 2010).
Microbial Biotransformation
Tinschert et al. (2000) discovered a bacterial species capable of regioselectively hydroxylating 6-methylnicotinate, related to this compound. This biotransformation process can produce various hydroxylated heterocyclic carboxylic acid derivatives, highlighting the potential of microbial methods in the synthesis of complex organic compounds (Tinschert et al., 2000).
Advanced Materials and Coordination Chemistry
Luo et al. (2014) synthesized new complexes derived from 6-methylnicotinic acid, again closely related to this compound. These complexes were characterized to understand the influence of different metals on the intermolecular interactions, demonstrating applications in materials science and coordination chemistry (Luo et al., 2014).
Antimicrobial and Pharmaceutical Research
Verma and Bhojak (2018) examined the antibacterial properties of complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals. These findings contribute to the exploration of such compounds in antimicrobial and pharmaceutical applications (Verma & Bhojak, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in energy metabolism and DNA repair . It is known to interact with several targets, including the G protein-coupled receptors GPR109A and GPR109B .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in various biochemical pathways, including glycolysis, the citrate cycle, and the metabolism of amino acids . It is plausible that 4-Amino-6-methylnicotinic acid may influence similar pathways.
Result of Action
Niacin is known to have a wide range of effects at the molecular and cellular levels, including reducing lipid levels, modulating energy metabolism, and influencing DNA repair processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil acidity has been shown to influence the uptake of amino acids by plants . Similarly, the gut microbiota’s composition can be influenced by host genetics
Biochemical Analysis
Biochemical Properties
4-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, this compound has been shown to interact with certain enzymes involved in amino acid metabolism, influencing their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, thereby modulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, such as those involved in the synthesis and degradation of amino acids, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution can influence its efficacy and activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Properties
IUPAC Name |
4-amino-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQVMYMTQCNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562664 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127915-50-8 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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